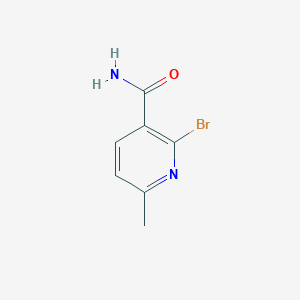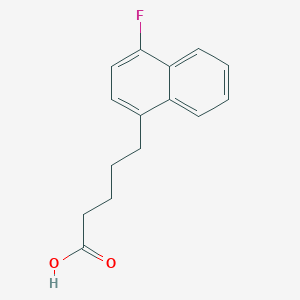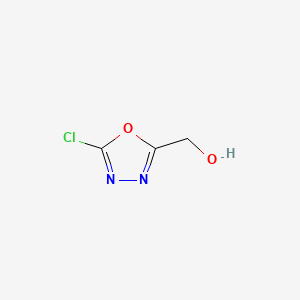
(5-Chloro-1,3,4-oxadiazol-2-YL)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Chloro-1,3,4-oxadiazol-2-YL)methanol is a heterocyclic compound that contains a five-membered ring with one oxygen and two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the chloro and hydroxymethyl groups in its structure imparts unique chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-1,3,4-oxadiazol-2-YL)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of chloroacetic acid hydrazide with carbon disulfide, followed by cyclization with phosphorus oxychloride. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
化学反应分析
Types of Reactions: (5-Chloro-1,3,4-oxadiazol-2-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding hydroxy derivative.
Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products:
- Oxidation of the hydroxymethyl group can yield (5-Chloro-1,3,4-oxadiazol-2-YL)carboxylic acid.
- Reduction of the chloro group can produce (5-Hydroxy-1,3,4-oxadiazol-2-YL)methanol.
- Substitution reactions can lead to a variety of derivatives depending on the nucleophile used .
科学研究应用
(5-Chloro-1,3,4-oxadiazol-2-YL)methanol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Agriculture: The compound is used in the development of agrochemicals, including herbicides and fungicides.
Materials Science: It is employed in the synthesis of advanced materials such as polymers and nanomaterials with specific properties.
作用机制
The mechanism of action of (5-Chloro-1,3,4-oxadiazol-2-YL)methanol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interfere with cellular processes essential for the survival of pathogens. The chloro and hydroxymethyl groups play a crucial role in binding to the active sites of target proteins, thereby modulating their activity .
相似化合物的比较
- (5-Methyl-1,3,4-oxadiazol-2-YL)methanol
- (5-Phenyl-1,3,4-oxadiazol-2-YL)methanol
- (5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-YL)methanol
Comparison:
- (5-Chloro-1,3,4-oxadiazol-2-YL)methanol is unique due to the presence of the chloro group, which enhances its reactivity and potential for further functionalization.
- (5-Methyl-1,3,4-oxadiazol-2-YL)methanol lacks the chloro group, making it less reactive in certain substitution reactions .
- (5-Phenyl-1,3,4-oxadiazol-2-YL)methanol has a phenyl group that imparts different electronic properties and potential applications .
- (5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-YL)methanol combines the chloro and phenyl groups, offering a unique set of chemical properties .
属性
分子式 |
C3H3ClN2O2 |
|---|---|
分子量 |
134.52 g/mol |
IUPAC 名称 |
(5-chloro-1,3,4-oxadiazol-2-yl)methanol |
InChI |
InChI=1S/C3H3ClN2O2/c4-3-6-5-2(1-7)8-3/h7H,1H2 |
InChI 键 |
SJMALHMNBJLPES-UHFFFAOYSA-N |
规范 SMILES |
C(C1=NN=C(O1)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


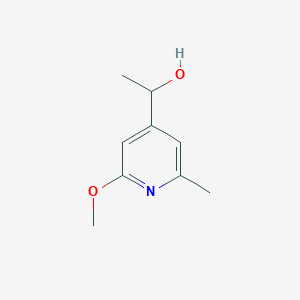
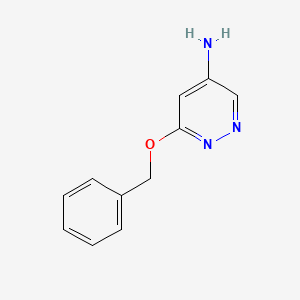
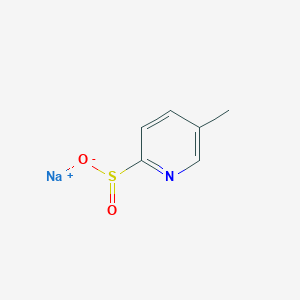
![5-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine](/img/structure/B13664469.png)
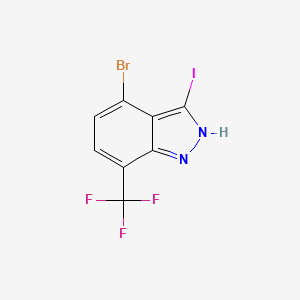
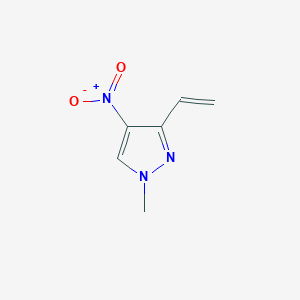
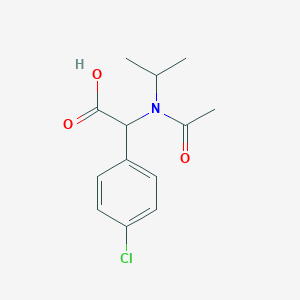
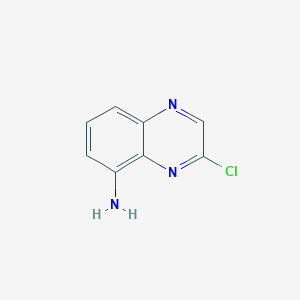
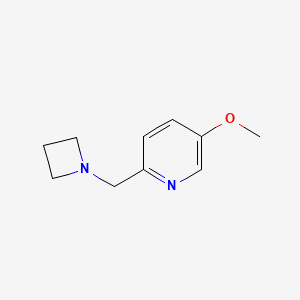
![(Hexahydrospiro[[1,3]dioxolane-2,2'-pyrrolizin]-7a'-yl)methanol](/img/structure/B13664529.png)
![Benzo[d]isothiazole-7-carbonitrile](/img/structure/B13664536.png)
